molecular formula C8H15N B3350462 1-Azabicyclo[3.3.1]nonane CAS No. 280-77-3

1-Azabicyclo[3.3.1]nonane

Cat. No. B3350462
CAS RN: 280-77-3
M. Wt: 125.21 g/mol
InChI Key: FMEHIMDNLRASDU-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.3.1]nonane is a structural motif common in many biologically significant indole-based natural products . It belongs to a sterically unhindered and stable class of nitroxyl radicals . It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .


Synthesis Analysis

The synthesis of 1-Azabicyclo[3.3.1]nonane involves a radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . An alternative approach using a SmI2-mediated radical cyclization protocol was effective for enabling the desired ring closure, leading to the target indole-fused azabicyclo[3.3.1]nonane ring system . A new route for the preparation of 1-azabicyclo[3.3.1]nonane and related compounds consists of reactions similar to the skeletal rearrangement of 2,3,5,6,7,7a-hexahydro-7a-trichloromethylpyrrolizine into 5,9,9-trichloro-1-azabicyclo[3.3.1]nonane .


Molecular Structure Analysis

The structural complexity of 1-Azabicyclo[3.3.1]nonane makes it an enticing target for organic chemists . X-ray analysis of azabicyclo[3.3.1]nonane annelated with methylindole has been presented .


Chemical Reactions Analysis

The chemical reactions involving 1-Azabicyclo[3.3.1]nonane include the oxidation of alcohols to afford the corresponding carbonyl compounds . A radical-based strategy has been reported to construct an indole-fused azabicyclo[3.3.1]nonane structural framework .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile One-Pot Synthesis : The derivative, 3-azabicyclo[3.3.1]nonane, can be synthesized from aromatic ketones, paraformaldehyde, and dimethylamine via a novel tandem Mannich annulation, providing a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields up to 83% (Xiao Yi et al., 2018).
  • Concise Synthesis of 1-Azabicyclo[3.3.1]nonanes : A stereocontrolled bridging Michael addition technique was used for the synthesis of densely functionalized 1-azabicyclo[3.3.1]nonane frameworks, offering diastereoselective elaborationin fairly good yields through concise pathways (Anh Ngoc Ngo et al., 2012).

Biologically Active Derivatives

  • Synthesis from Cinchonidine for Biological Applications : 1-Azabicyclo[3.2.2]nonane, derived from cinchonidine, is a potent building block with significant biological activities, including potential treatments for Alzheimer's and asthma. The synthesis process achieves three chiral centers and yields the structure with 47% efficiency (D. Mujahidin & H. Hoffman, 2016).

  • Development of Potent α7 Nicotinic Ligands : Azabicyclo[2.2.1]heptane and [3.3.1]nonane derivatives were synthesized, showing nanomolar potency and excellent selectivity over the α4β2 nicotinic subtype in vitro, suggesting potential therapeutic applications (Franck Slowinski et al., 2010).

Novel Synthetic Methodologies

  • Innovative Synthetic Methods : A novel synthetic method for 2-azabicyclo[3.3.1]nonanes, based on copper(I)-catalyzed intramolecular coupling, was developed. This approach expanded the scope of synthesis for these compounds (F. Diaba et al., 2012).

  • Base-Mediated Cascade Cyclization : A new strategy for synthesizing the oxa-azabicyclo[3.3.1]nonane subunit was developed. This method is valuable for efficiently forming the oxa-azabicyclo[3.3.1]nonane skeleton in a single chemical operation (Chiranan Pramthaisong et al., 2018).

Antiprotozoal Applications

  • Antiprotozoal Potency of 3-Azabicyclo[3.2.2]nonanes : These compounds have been investigated for their antiplasmodial and antitrypanosomal activities, showing significant potential against pathogens like Plasmodium falciparum and Trypanosoma brucei rhodesiense (Sarfraz Ahmad et al., 2016).

Mechanism of Action

1-Azabicyclo[3.3.1]nonane efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . This is achieved through a catalytic system comprising 1-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) along with (MeO bpy)Cu I (OTf) (MeO bpy =4,4′-dimethoxy-2,2′-bipyridine) .

Future Directions

The modular approach developed for the synthesis of 1-Azabicyclo[3.3.1]nonane can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids . This suggests potential future directions in the synthesis of biologically significant compounds.

properties

IUPAC Name

1-azabicyclo[3.3.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-8-4-2-6-9(5-1)7-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEHIMDNLRASDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCN(C1)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548606
Record name 1-Azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

280-77-3
Record name 1-Azabicyclo[3.3.1]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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